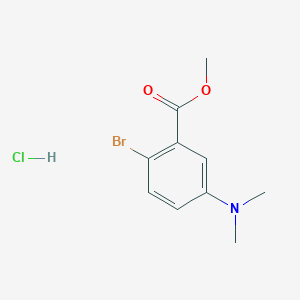

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

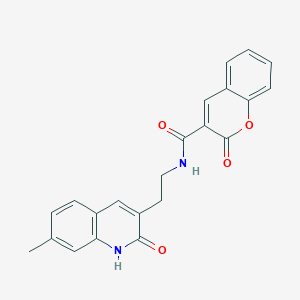

“Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a chemical compound with the CAS Number: 1820705-24-5 . It has a molecular weight of 294.58 and its linear formula is C10H13BrClNO2 .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is 1S/C10H12BrNO2.ClH/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3;/h4-6H,1-3H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .科学的研究の応用

Synthetic Applications in Organic Chemistry

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride has been a versatile reagent in the synthesis of various organic compounds. The compound's reactivity, particularly in nucleophilic substitution reactions, has been exploited to produce a range of heterocyclic and aromatic compounds. For instance, it has been utilized in the preparation of succinimido derivatives, where the N-bromosuccinimide in carbon tetrachloride and in the presence of benzoyl peroxide converts N,N-dimethylamides and N,N-dimethylamines into succinimido derivatives. This process involves a radical bromination of the N-methyl moiety followed by a reaction with NBS via electrophilic substitution, suggesting an ionic mechanism (Caristi, Ferlazzo, & Gattuso, 1984).

Role in the Synthesis of Benzofuran Analogs and Pharmaceutical Intermediates

The compound has also been key in synthesizing benzofuran analogs with potential antimicrobial and pharmacological activities. The synthesis process typically involves the reaction of intermediates like 5-bromosalicylaldehyde with hydroxylamine hydrochloride in dimethylformamide, leading to the formation of compounds that are then screened for antimicrobial and pharmacological properties (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Applications in Drug Synthesis and Industrial Processes

In drug synthesis, methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride has been instrumental in developing anti-cancer drugs by serving as an intermediate for key reactions. The compound's role in brominating other intermediates to yield products that inhibit crucial enzymes in cancer cells exemplifies its importance in medicinal chemistry (Sheng-li, 2004). Additionally, in industrial processes, it has been utilized in the scalable preparation of intermediates for SGLT2 inhibitors, showcasing its relevance in large-scale pharmaceutical manufacturing (Zhang et al., 2022).

作用機序

The mechanism of action of “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The safety information available indicates that “Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride” is a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and using protective gloves, eye protection, and face protection when handling the compound .

特性

IUPAC Name |

methyl 2-bromo-5-(dimethylamino)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3;/h4-6H,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGCOQUYJCNMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-(dimethylamino)benzoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)

![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)

![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)